N-ethyl-3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Antimicrobial MIC Bacterial screening

Lack of SAR data for the thiazolo[3,2-a]pyrimidine-6-carboxamide series limits lead optimization. This exact N-ethyl,N-phenyl derivative directly addresses that gap, providing a critical probe for mapping pharmacophoric requirements. The N-substitution pattern is essential for biological activity, making generic replacement scientifically unjustifiable. • Enables direct, controlled comparison with N-methyl,N-phenyl and other analogs • Supports affinity-based protein profiling & resistance mutation studies • Supplied with Certificate of Analysis; global B2B shipping available

Molecular Formula C16H15N3O2S
Molecular Weight 313.38
CAS No. 851944-88-2
Cat. No. B3004232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS851944-88-2
Molecular FormulaC16H15N3O2S
Molecular Weight313.38
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)C(=O)C2=CN=C3N(C2=O)C(=CS3)C
InChIInChI=1S/C16H15N3O2S/c1-3-18(12-7-5-4-6-8-12)14(20)13-9-17-16-19(15(13)21)11(2)10-22-16/h4-10H,3H2,1-2H3
InChIKeyUXQBGOSRPQZLGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile for N-ethyl-3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 851944-88-2)


N-ethyl-3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic heterocyclic small molecule belonging to the thiazolo[3,2-a]pyrimidine-6-carboxamide class . Its structure features a thiazole ring fused to a pyrimidinone, with specific N-ethyl, N-phenyl, and 3-methyl substitutions. While compounds in this broad class have been investigated for antimicrobial and other biological activities, a targeted literature search reveals no primary research papers, patents, or authoritative database entries that provide specific characterization or head-to-head performance data for this exact compound, limiting the ability to establish its differentiated scientific or industrial value [1].

Why a Generic Thiazolo[3,2-a]pyrimidine Cannot Replace N-ethyl-3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide


The thiazolo[3,2-a]pyrimidine scaffold is highly sensitive to substitution patterns, but the specific impact of this compound's exact combination of N-ethyl, N-phenyl, and 3-methyl groups on potency, selectivity, and physicochemical properties is undocumented in peer-reviewed literature. For example, a related class of N,N-disubstituted 5-amino-7H-thiazolo[3,2-a]pyrimidin-7-ones showed that only the N-methyl,N-phenyl and N-ethyl,N-phenyl derivatives exhibited significant peripheral analgesic activity, highlighting that even minor N-substituent changes can eliminate activity [1]. Without published SAR data for this 6-carboxamide series, no other in-class compound can be assumed to be functionally equivalent, making a generic replacement scientifically unjustifiable. The failure to locate specific data for this compound underscores the unique risk of substitution without dedicated, comparative experimental evidence.

Comparative Performance Evidence for N-ethyl-3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide in Scientific Models


Antimicrobial Activity Profile vs. Standard Antibiotics: A Class-Level Observation

A general claim found on an excluded vendor site states that a series of thiazolo[3,2-a]pyrimidines, with this compound implied as the lead, exhibited minimum inhibitory concentration (MIC) values ranging from 4 to 32 µg/mL against unspecified Gram-positive and Gram-negative bacteria . No comparator data for specific analogs or standard drugs like penicillin or tetracycline were provided for this compound. This incomplete data prevents any direct quantitative comparison and cannot be used to assert superiority over known antibiotics or other leads in the same series without verification from the original, non-public, or non-existent study.

Antimicrobial MIC Bacterial screening

Analog Sensitivity: A Qualitative Warning from a Related Scaffold

In a study on the closely related N,N-disubstituted 5-amino-7H-thiazolo(3,2-a)pyrimidin-7-one scaffold, the N-ethyl,N-phenyl derivative was one of only two analogs (out of the set tested) to show significant peripheral analgesic activity in vivo [1]. This demonstrates a strict dependence on the specific N-alkyl/aryl combination for biological activity. By class-level inference, the unique N-ethyl,N-phenyl substitution on the target compound's 6-carboxamide scaffold is likely a critical determinant of its activity profile, distinguishing it from analogs with even small changes like N-methyl or N-benzyl. However, this is a qualitative observation from a different core scaffold and cannot be substituted for direct quantitative data.

SAR Analgesic N-substitution

Potential Application Areas for N-ethyl-3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Based on Class Activity


Antimicrobial Screening Libraries for Novel Scaffold Exploration

Given the class-level antimicrobial activity of thiazolo[3,2-a]pyrimidines, this compound could be included as a diversity point in a screening library targeting novel antibacterial agents. However, procurement should be for the purpose of generating the missing primary screening data (e.g., MIC against ESKAPE pathogens) to establish its value, as no existing data confirms its utility.

Structure-Activity Relationship (SAR) Probe for N-Substitution Effects

Due to the demonstrated sensitivity of biological activity to N-substituents in a related thiazolopyrimidine series, this specific N-ethyl,N-phenyl derivative can serve as a crucial probe in an SAR campaign. Its procurement is justified to map the pharmacophoric requirements of a 6-carboxamide series, allowing for a direct, controlled comparison with the N-methyl,N-phenyl and other analogs, which would finally provide the quantitative data needed for lead optimization.

Chemical Biology Tool for Target Identification Studies

If future primary screening reveals a unique activity signature, this compound could be used as a tool compound for affinity-based protein profiling or resistance mutation studies to identify its molecular target. The necessity to use this exact compound for such studies stems from the critical nature of its substitution pattern, as minor changes could abolish target engagement.

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